PrP Scaffold Recovers Kinase Inhibition Potency Lost in PP Scaffold: Up to 124-Fold IC₅₀ Improvement for Matched Substituent Pairs
In a direct head-to-head scaffold comparison, substituting the pyrazolopyrimidine (PP) core with the pyrrolopyrimidine (PrP) core—while holding R1 and R2 substituents constant—produced dramatic gains in CpCDPK1 inhibitory potency. PP-based compound 11 (R2 = -OMe, R1 = 6-ethoxynaphthalen-2-yl) inhibited CpCDPK1 with an IC₅₀ of 1.33 μM, whereas its PrP-based matched pair, compound 18, achieved an IC₅₀ of 0.030 μM, representing a 44-fold improvement. More strikingly, PP compound 12 (IC₅₀ = 0.62 μM) was outperformed by PrP compound 19 (IC₅₀ = 0.005 μM) by 124-fold [1]. The mechanistic basis lies in the single-atom difference (N→C at position 2 of the scaffold), which disfavors a restrictive polar interaction network present in the PP series and allows accommodation of larger R2 substituents in the ATP-binding pocket [1]. This scaffold-dependent potency recovery is not predictable from individual substituent SAR alone and demonstrates why the PrP core must be specifically procured for programs exploring O-alkylated R2 substituents.
| Evidence Dimension | CpCDPK1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | PrP 18 IC₅₀ = 0.030 μM; PrP 19 IC₅₀ = 0.005 μM |
| Comparator Or Baseline | PP 11 IC₅₀ = 1.33 μM; PP 12 IC₅₀ = 0.62 μM |
| Quantified Difference | 44-fold (18 vs 11); 124-fold (19 vs 12) |
| Conditions | Recombinant CpCDPK1 in vitro kinase activity assay; luminescence-based KinaseGlo detection; peptide substrate Syntide 2 |
Why This Matters
For procurement decisions, this means that only the PrP scaffold (and by extension, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine as its parent building block) enables access to the high-potency chemical space demonstrated by compounds 18 and 19—potency levels that the PP scaffold cannot achieve with identical substituents.
- [1] Vidadala RSR, Golkowski M, Hulverson MA, et al. ACS Infect Dis. 2018;4(4):516–522. Tables 1 and 2, pp. 518–519. doi:10.1021/acsinfecdis.7b00224 View Source
